molecular formula C13H23N3O B8138758 8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one

8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one

Cat. No.: B8138758
M. Wt: 237.34 g/mol
InChI Key: IEDRWUBZGWCTCY-UHFFFAOYSA-N
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Description

8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one is a spirocyclic amine derivative characterized by a unique 1,8,11-triazaspiro[5.6]dodecane core. Its structure includes a cyclopropylmethyl substituent at the 8-position and a lactam (2-one) moiety at the 2-position.

Properties

IUPAC Name

8-(cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c17-12-2-1-5-13(15-12)9-14-6-7-16(10-13)8-11-3-4-11/h11,14H,1-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDRWUBZGWCTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1)CNCCN(C2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable diketone or ketoester in the presence of a base to form the spirocyclic structure. The reaction conditions often include:

    Temperature: Moderate to high temperatures (80-150°C)

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile

    Catalysts: Bases like sodium hydride or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the nitrogen atoms in the triazaspiro ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the triazaspiro backbone play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The spirocyclic framework of 1,8,11-triazaspiro[5.6]dodecane is shared across several derivatives, but substituents significantly influence physicochemical and biological properties:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target compound 8-cyclopropylmethyl, 2-one C₁₄H₂₂N₃O ~260.35 g/mol Lactam ring enhances stability; cyclopropylmethyl may improve metabolic resistance
tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate 8-tert-butyl carboxylate, 2-one C₁₄H₂₅N₃O₃ 283.37 g/mol tert-Butyl ester acts as a protective group for synthetic intermediates
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Cpd 13) 8-phenyl, 3-(3-(4-phenylpiperazin-1-yl)propyl) C₂₄H₂₉N₅O₂ 427.53 g/mol Extended piperazine substituents; potential dopamine receptor modulation

Key Observations :

  • Cyclopropylmethyl vs. tert-Butyl : The tert-butyl group in enhances steric bulk and lipophilicity, whereas the cyclopropylmethyl group in the target compound balances lipophilicity and metabolic stability due to the cyclopropane ring’s rigidity .
  • Lactam vs. Piperazine Derivatives : The lactam (2-one) in the target compound contrasts with piperazine-containing analogs (e.g., Compound 13 in ), which are often designed for receptor binding. Lactams may reduce off-target interactions compared to basic amines .
Pharmacological Implications
  • Clozapine Analogs : discusses desmethylclozapine (3), a clozapine analog with a tricyclic lactam structure. The target compound’s spirocyclic lactam may offer similar advantages (e.g., reduced hematotoxicity) but requires validation .
  • Receptor Binding: Piperazine-substituted spiro compounds (e.g., Compound 13 in ) target serotonin or dopamine receptors. The cyclopropylmethyl group in the target compound may alter binding kinetics due to its compact, non-planar geometry .

Biological Activity

8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one is a compound of interest due to its unique structural features and potential biological activities. This article aims to summarize the current knowledge regarding the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that incorporates a cyclopropylmethyl group and three nitrogen atoms within a dodecanone framework. This unique arrangement is believed to contribute to its biological activities.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

  • Orexin Receptor Antagonism : The compound has been identified as an antagonist of orexin receptors, which play a crucial role in regulating sleep-wake cycles and energy homeostasis. This antagonistic action may have implications for treating sleep disorders and obesity .
  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. It has been evaluated for its ability to inhibit the proliferation of cancer cells in vitro, showing promise as a potential therapeutic agent in oncology .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, the following pathways have been proposed:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle arrest and programmed cell death .
  • Modulation of Neurotransmitter Systems : By antagonizing orexin receptors, the compound could influence neurotransmitter levels associated with sleep regulation and appetite control .

Study 1: Orexin Receptor Antagonism

In a study examining the effects of various compounds on orexin receptors, this compound was shown to effectively inhibit orexin receptor activity in a dose-dependent manner. This finding supports its potential use in managing disorders related to sleep and metabolism.

Study 2: Antitumor Activity

A recent investigation into the antitumor effects of this compound demonstrated significant cytotoxicity against several cancer cell lines. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound. Results indicated a reduction in cell viability correlating with increased concentrations of this compound.

Concentration (µM)Cell Viability (%)
0100
1080
5050
10020

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